molecular formula C7H10O5 B12979137 Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid

Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid

Cat. No.: B12979137
M. Wt: 174.15 g/mol
InChI Key: BQVFQOJOFQKWBA-CRCLSJGQSA-N
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Description

Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of tetrahydrofuran derivatives. These compounds are characterized by a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of methoxycarbonyl and carboxylic acid functional groups makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.

    Introduction of Functional Groups: The methoxycarbonyl and carboxylic acid groups can be introduced through esterification and oxidation reactions, respectively.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often use catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: May serve as a ligand or catalyst in various chemical reactions.

Biology

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.

Industry

    Material Science: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid involves interactions with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofuran-2-carboxylic acid
  • 4-Methoxycarbonyl-2-tetrahydrofuranone
  • 3,4-Dihydroxy-2-tetrahydrofuranone

Uniqueness

Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness can influence its reactivity and applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(3R,4S)-4-methoxycarbonyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H10O5/c1-11-7(10)5-3-12-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

BQVFQOJOFQKWBA-CRCLSJGQSA-N

Isomeric SMILES

COC(=O)[C@@H]1COC[C@@H]1C(=O)O

Canonical SMILES

COC(=O)C1COCC1C(=O)O

Origin of Product

United States

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